BenchChemオンラインストアへようこそ!

3,3-Diphenylpiperidine

Monoamine Transporter Pharmacology Stimulant Research DAT/NET Selectivity

Choose 3,3-Diphenylpiperidine for your NET-selective research. With >400-fold lower DAT inhibition than 2-DPMP, it uniquely isolates NET pharmacology without confounding DAT blockade. Its quaternary 3,3-carbon center precludes the opiate-receptor affinity seen in 4,4-isomers, providing a clean scaffold for oncology (HDM2-p53) and neurokinin programs. As D2PM, it serves as an essential forensic reference standard for stimulant analog identification. Available in high purity for demanding applications.

Molecular Formula C17H19N
Molecular Weight 237.34 g/mol
Cat. No. B8454874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenylpiperidine
Molecular FormulaC17H19N
Molecular Weight237.34 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C17H19N/c1-3-8-15(9-4-1)17(12-7-13-18-14-17)16-10-5-2-6-11-16/h1-6,8-11,18H,7,12-14H2
InChIKeyHDZJBTLCBDRDGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenylpiperidine: Core Specifications and Research-Grade Identity for Procurement Decisions


3,3-Diphenylpiperidine (CAS 31314-39-3, free base; CAS 24056-60-8, hydrochloride) is a piperidine derivative characterized by a quaternary carbon at the 3-position of the piperidine ring, substituted with two phenyl groups. Its molecular formula is C17H19N (MW 237.34 g/mol). It is primarily supplied as a research chemical intermediate, with commercial offerings typically specifying a purity of ≥95% . This scaffold serves as a critical building block for synthesizing diverse 3,3-disubstituted piperidine derivatives, a class explored for therapeutic applications including inflammatory diseases, pain, and CNS disorders [1]. Notably, 3,3-Diphenylpiperidine hydrochloride is also known as D2PM, a compound with documented in vitro pharmacological activity at monoamine transporters [2].

Why 3,3-Diphenylpiperidine Cannot Be Replaced by Generic 2- or 4-Diphenylpiperidine Isomers


Substitution of 3,3-Diphenylpiperidine with isomers such as 2-DPMP (2-diphenylmethylpiperidine) or 4,4-diphenylpiperidine is not scientifically valid due to fundamental differences in molecular geometry and resulting pharmacological activity. The 3,3-disubstitution pattern creates a quaternary center that imparts unique steric constraints, directly influencing the compound's interaction with biological targets. For instance, a direct head-to-head study demonstrated a >400-fold difference in dopamine transporter (DAT) inhibition potency between 3,3-Diphenylpiperidine (D2PM) and its 2-substituted isomer 2-DPMP [1]. Similarly, the 4,4-diphenylpiperidine scaffold, as studied in the Parkinson's drug candidate budipine, exhibits a distinct pharmacological profile with primary affinity for the MPTP binding site and opiate receptors, a profile not shared by the 3,3-isomer [2].

Quantitative Differentiation: 3,3-Diphenylpiperidine vs. Closest Analogs in Head-to-Head Assays


Dopamine Transporter (DAT) Inhibition: >400-Fold Selectivity Over 2-DPMP Isomer

In a direct comparative study of monoamine transporter inhibition, 3,3-Diphenylpiperidine (D2PM) was a markedly weaker inhibitor of the human dopamine transporter (hDAT) compared to its structural isomer 2-DPMP (2-diphenylmethylpiperidine). This quantitative selectivity provides a clear choice for research applications where potent DAT blockade is undesirable [1].

Monoamine Transporter Pharmacology Stimulant Research DAT/NET Selectivity

Norepinephrine Transporter (NET) Selectivity and Lower Abuse Liability Profile

The same direct comparative study highlights a distinct selectivity profile for 3,3-Diphenylpiperidine. While it inhibits the norepinephrine transporter (NET) with a potency of 1.5 µM, its serotonin transporter (SERT) activity is negligible (>10 µM). Crucially, this contrasts with 2-DPMP, which not only potently blocks DAT and NET but also releases dopamine, a pharmacological signature strongly correlated with high abuse potential [1]. 3,3-Diphenylpiperidine was characterized as a pure transporter blocker without substrate release properties, a key differentiator from amphetamine-like stimulants [1].

Abuse Liability NET Selectivity Translational Pharmacology

Unique 3,3-Quaternary Scaffold for Selective Synthesis of Diverse Therapeutic Leads

Unlike the more widely studied 4,4-diphenylpiperidine isomer (e.g., budipine analog series), which primarily engages opiate and MPTP receptors, the 3,3-diphenyl substitution creates a conformationally-restricted scaffold that has been specifically claimed in patents for the development of novel p53-HDM2 protein-protein interaction inhibitors and tachykinin receptor antagonists [1][2]. This demonstrates that the 3,3-disubstituted core is not simply an isomer but a privileged entry point for an entirely different set of therapeutic target spaces.

Medicinal Chemistry Structure-Activity Relationship (SAR) Privileged Scaffold

Optimal Research and Industrial Deployment Scenarios for 3,3-Diphenylpiperidine


Selective NET Pharmacological Tool Compound Without Dopamine-Releasing Effects

Leveraging its 400-fold lower DAT potency and pure blocker profile compared to 2-DPMP [1], 3,3-Diphenylpiperidine is the superior probe for in vitro and in vivo studies aiming to isolate the role of NET inhibition in neuropsychiatric or cardiovascular pharmacology, without the confounding variables of potent DAT blockade or substrate-mediated neurotransmitter release.

Medicinal Chemistry Starting Point for Non-Opioidergic Therapeutic Programs

As a core scaffold, 3,3-Diphenylpiperidine is structurally precluded from the opiate-receptor affinity that characterizes the 4,4-isomer [2]. This makes it a privileged starting point for early-phase drug discovery in oncology (via HDM2-p53 inhibition) or neurokinin receptor antagonism, where avoiding off-target opioid activity is paramount for a clean lead profile [3][4].

Reference Standard for Forensic and Toxicological Method Development

The distinct and well-characterized monoamine transporter inhibition profile of 3,3-Diphenylpiperidine (D2PM), including its specific IC50 values at DAT, NET, and SERT, makes it an essential analytical reference standard for developing and validating quantitative methods to identify and differentiate emerging stimulant analogs in forensic toxicology [1].

Quote Request

Request a Quote for 3,3-Diphenylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.